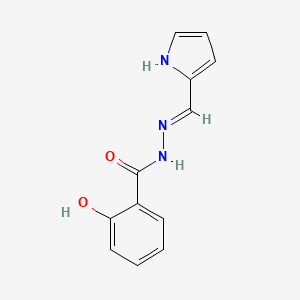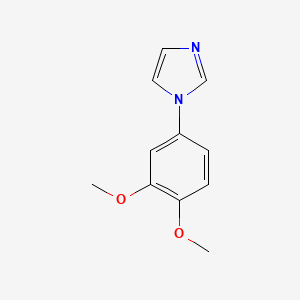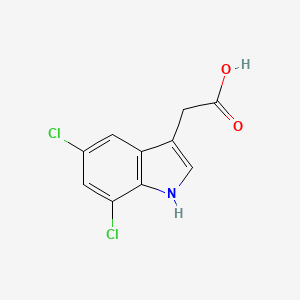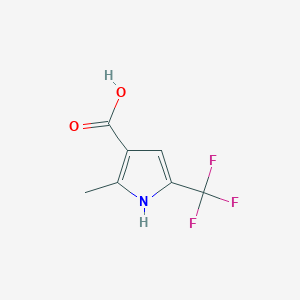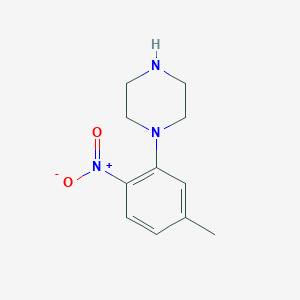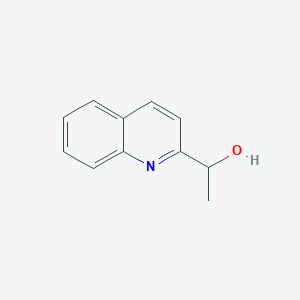
1-(喹啉-2-基)乙醇
描述
1-(Quinolin-2-yl)ethanol, also known as 2-(quinolin-2-yl)ethanol, is a chemical compound that belongs to the family of quinoline derivatives. It has been widely studied for its potential applications in scientific research, particularly in the fields of pharmacology and medicinal chemistry.
科学研究应用
1. 抗癌活性
1-(喹啉-2-基)乙醇化合物,尤其是喹唑啉-4-基亚类化合物,在抗癌应用中显示出潜力。一项研究对这些化合物进行了毒性预测,确定了几种活性高、毒性低化合物,表明它们在抗癌治疗中很有前景 (Yeni, Supandi, & Merdekawati, 2018)。
2. 荧光传感
基于喹啉平台的化合物,如 N-(喹啉-8-基)-2-(喹啉-8-氧基)乙酰胺,已被开发为荧光传感器。这些传感器表现出高选择性和灵敏性,特别是在检测乙醇中的镉和锌等金属离子方面。这一应用对于环境监测和生化研究具有重要意义 (Zhou 等人,2012)。
3. 用于监测锌浓度的化学传感器
包含喹啉部分的化学传感器,例如传感器 1 (2-(N-(2-羟乙基)-N-((吡啶-2-基)甲基)氨基)-N-(喹啉-8-基)乙酰胺),已被合成用于检测水溶液中的 Zn2+。这些传感器以其高灵敏度、特异性和在生物和水样监测中的实用性而著称 (Park 等人,2015)。
4. 环境友好型合成
已建立了在水中环保合成各种喹啉-2-基取代脲的方法。该方法强调绿色化学原理,提供高收率和优异的区域选择性,使其适用于大规模合成 (谢等人,2019)。
5. 汞的荧光测定
喹啉-8-醇衍生物已被用作化学传感器,用于选择性灵敏的荧光测定 Hg(2+) 离子。由于这些化合物具有高选择性和灵敏性,因此有望用于环境和生化应用 (韩等人,2009)。
6. 抗氧化和细胞毒活性
已合成出新的吡唑啉并入的 2-喹啉酮,并显示出抗氧化和细胞毒活性。这些化合物在开发新的治疗剂方面可能具有重要意义 (库马尔、费尔南德斯和库马尔,2016)。
7. 抗菌和抗炎特性
异恶唑并入的 2-喹啉酮已表现出抗菌和抗炎活性。这些发现可能有助于在这些领域开发新药 (库马尔、费尔南德斯和库马尔,2014)。
属性
IUPAC Name |
1-quinolin-2-ylethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8(13)10-7-6-9-4-2-3-5-11(9)12-10/h2-8,13H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INHYEFDUPUBGBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2C=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

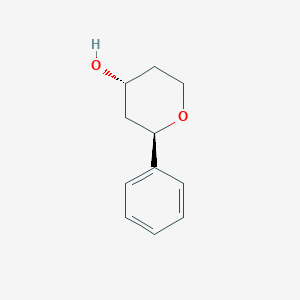
![2-Amino-5,6,7,8-tetrahydro-3H-pyrimido[4,5-B]indol-4(9H)-one](/img/structure/B3348813.png)


![5H-Cyclopenta[c]pyridin-5-ol, 6,7-dihydro-4-(2-propenyl)-](/img/structure/B3348839.png)
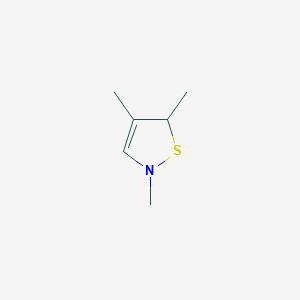

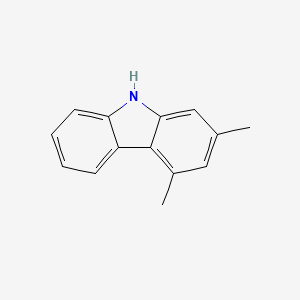
![3,6-diamino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B3348870.png)
